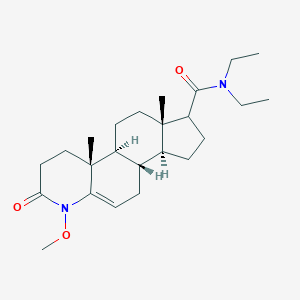
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, also known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), is a synthetic compound that has gained significant attention in the field of scientific research. AICAR is a nucleotide analogue that is structurally similar to adenosine, a purine nucleoside that plays a crucial role in energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in regulating cellular energy metabolism.
Mecanismo De Acción
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide activates AMPK by mimicking the effects of AMP, a molecule that is produced during periods of cellular stress. AMPK is activated when the ratio of AMP to ATP (adenosine triphosphate) increases, indicating a decrease in cellular energy levels. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is converted to ZMP, which is structurally similar to AMP and can activate AMPK in a similar manner.
Efectos Bioquímicos Y Fisiológicos
Activation of AMPK by N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has a variety of biochemical and physiological effects. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase mitochondrial biogenesis, which may have implications for the treatment of age-related diseases. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several advantages for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a synthetic compound that can be easily synthesized in large quantities. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is stable and can be stored for long periods of time. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is also relatively inexpensive compared to other compounds used in scientific research. However, N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has some limitations for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a nucleotide analogue that can interfere with cellular processes that involve nucleotides. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can also activate other kinases besides AMPK, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has potential applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may also have applications in the treatment of age-related diseases, such as Alzheimer's disease and Parkinson's disease. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Future research should focus on the development of more specific activators of AMPK that do not have the potential to interfere with other cellular processes. Future research should also focus on the development of more effective delivery methods for N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, such as targeted nanoparticles.
Métodos De Síntesis
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can be synthesized by reacting 4,5-diaminoimidazole-1-β-D-ribofuranosyl-5-monophosphate (AIR) with succinimide to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (ZMP). ZMP can then be reacted with diethylamine and methyl 4-chloro-3-oxobutanoate to form N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide (N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide).
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been extensively studied in scientific research due to its ability to activate AMPK. AMPK is a key regulator of cellular energy metabolism and is involved in a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase fatty acid oxidation in the liver, which may have implications for the treatment of non-alcoholic fatty liver disease.
Propiedades
Número CAS |
106649-71-2 |
|---|---|
Nombre del producto |
N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide |
Fórmula molecular |
C24H38N2O3 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1 |
Clave InChI |
DYDCSACBLWQNAH-LCGFWRJVSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C |
SMILES |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
SMILES canónico |
CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C |
Sinónimos |
N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide NNDOAAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



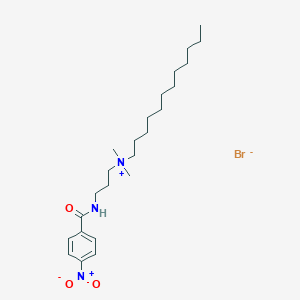
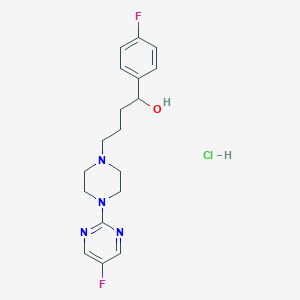
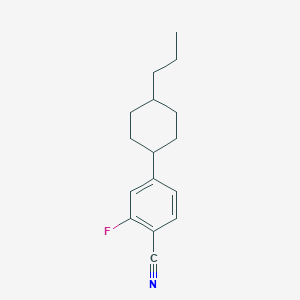
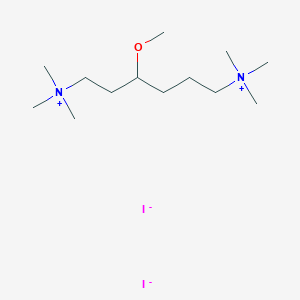
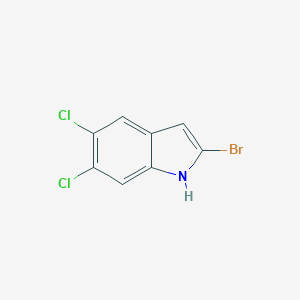



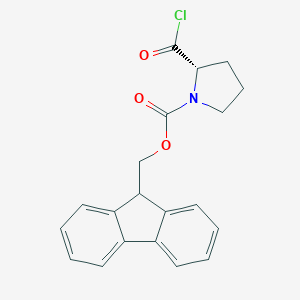
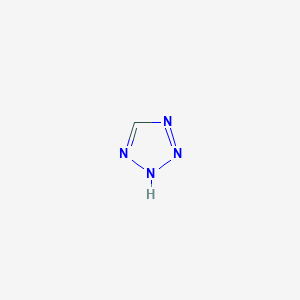

![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
